4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine is a key intermediate in the synthesis of several biologically active compounds, particularly those designed to target the epidermal growth factor receptor (EGFR) [, ]. This compound falls under the class of quinazolines, which are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. Quinazoline derivatives, including 4-(3-((4-chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine, are of significant interest in medicinal chemistry due to their diverse pharmacological properties [, ].
References:[15] Discovery and Evaluation of Clinical Candidate AZD3759, a Potent, Oral Active, Central Nervous System-Penetrant, Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor. [] Synthesis and evaluation of novel 18 F-labeled quinazoline derivatives with low lipophilicity for tumor PET imaging. [] Metabolism and Disposition of a Novel B-Cell Lymphoma-2 Inhibitor Venetoclax in Humans and Characterization of Its Unusual Metabolites[27] A novel EGFR inhibitor SP101 blocks survivin and tumor growth in the human non‐small cell lung carcinoma[28] SP101, a novel synthetic compound displays survivin suppression, apoptosis and tumor inhibition in both the EGFR‐wild type and ‐T790M of non‐small cell lung cancer[29] Protozoan Parasite Growth Inhibitors Discovered by Cross-Screening Yield Potent Scaffolds for Lead Discovery
4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine is a chemical compound with the molecular formula and a molecular weight of 337.801 g/mol. It is classified as a quinazoline derivative, which is a group of heterocyclic compounds known for their diverse pharmacological properties, including potential applications in medicinal chemistry and drug development.
This compound is synthesized through various chemical processes that involve the formation of the quinazoline core and subsequent modifications to introduce the morpholine ring. It is primarily used as an intermediate in the synthesis of biologically active compounds, particularly those targeting the epidermal growth factor receptor.
4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine belongs to the class of quinazolines, which are characterized by a fused benzene and pyrimidine ring structure. This class is notable for its applications in pharmaceuticals, especially in cancer treatment due to its ability to inhibit specific cellular pathways.
The synthesis of 4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine typically follows these steps:
Industrial production may utilize continuous flow reactors and high-throughput screening to optimize reaction conditions, enhancing yield and reducing reaction times. Catalysts are often employed to facilitate these processes.
The molecular structure of 4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine can be represented as follows:
COc1cc2ncnc(Cl)c2cc1OCCCN3CCOCC3
InChI=1S/C16H20ClN3O3/c1-21-14-10-13-12(16(17)19-11-18-13)9-15(14)23-6-2-3-20-4-7-22-8-5-20/h9-11H,2-8H2,1H3
The compound exhibits a unique structural configuration that combines both the morpholine ring and the quinazoline core, which contributes to its distinct chemical properties and biological activity .
4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine involves its interaction with specific molecular targets, particularly enzymes and receptors associated with cellular signaling pathways. The quinazoline core is known to inhibit the activity of certain tyrosine kinases, such as those found in the epidermal growth factor receptor pathway. This inhibition disrupts cellular processes related to proliferation and survival.
While specific boiling points are not provided, the compound's structural characteristics suggest it may exhibit typical properties associated with organic compounds of similar size and complexity.
Key chemical properties include:
4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine has several scientific applications:
This compound exemplifies the ongoing interest in quinazoline derivatives within medicinal chemistry, highlighting their potential for developing novel therapeutic agents.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4